molecular formula C16H15BrO B1292952 3'-Bromo-3-(2-methylphenyl)propiophenone CAS No. 898789-38-3

3'-Bromo-3-(2-methylphenyl)propiophenone

Cat. No.: B1292952
CAS No.: 898789-38-3
M. Wt: 303.19 g/mol
InChI Key: AOSWVZWQGCCTLG-UHFFFAOYSA-N
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Description

Its structure features a propiophenone backbone substituted with a bromine atom at the 3'-position of the phenyl ring and a 2-methylphenyl group at the 3-position. This compound is likely used as an intermediate in pharmaceutical or organic synthesis, given the prevalence of similar brominated propiophenones in drug discovery and catalysis .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWVZWQGCCTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644016
Record name 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-38-3
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3-(2-methylphenyl)propiophenone typically involves the bromination of 3-(2-methylphenyl)propiophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-3-(2-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions result in the formation of alcohols.
  • Oxidation reactions produce carboxylic acids or other oxidized compounds .

Scientific Research Applications

3’-Bromo-3-(2-methylphenyl)propiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions due to its ability to act as a substrate or inhibitor in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituent type, position, and electronic properties (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Reactivity Reference
3'-Bromo-3-(4-methoxyphenyl)propiophenone 4-OCH₃, 3'-Br C₁₆H₁₅BrO₂ 319.19 Electron-donating methoxy group enhances ring reactivity; used in photochemical studies .
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 2,3-(CH₃)₂, 3'-Br C₁₇H₁₇BrO 317.22 Steric hindrance from methyl groups reduces reaction yields in catalytic amination .
4'-Bromo-3-(4-methylphenyl)propiophenone 4-CH₃, 4'-Br C₁₆H₁₅BrO 303.20 Para-substitution minimizes steric effects, improving solubility in organic solvents .
3-Bromo-3'-nitrobenzophenone 3-Br, 3'-NO₂ C₁₃H₈BrNO₃ 306.11 Strong electron-withdrawing nitro group directs electrophilic substitution reactions .

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) decrease electron density at the carbonyl group, reducing nucleophilic attack susceptibility .
  • Steric hindrance from ortho-substituents (e.g., 2-methylphenyl) lowers reaction efficiency in catalytic hydrogenation or amination .
  • Methoxy groups (e.g., 4-OCH₃) increase solubility in polar solvents and alter photochemical behavior .
Brominated Propiophenones
  • α-Phenylselenation: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide and Cs₂CO₃. Yields for propiophenone (0.59 mmol) are higher than acetophenone (0.51 mmol), suggesting alkyl chain length influences reactivity .
  • Catalytic Amination: Propiophenone derivatives with bulky substituents (e.g., 2-methylphenyl) exhibit low yields (~12%) in hydrogenative amination due to steric hindrance .
Bromination Strategies
  • Bromination of propiophenone derivatives typically occurs via electrophilic aromatic substitution or side-chain halogenation. For example, 3-hydroxyflavone derivatives are brominated using H₂O₂ and NaOH in ethanol .

Physical and Chemical Properties

  • Melting Points and Solubility: 3'-Bromo-3-(4-methoxyphenyl)propiophenone has higher solubility in ethanol than non-polar analogs due to the methoxy group . Methyl-substituted derivatives (e.g., 2-methylphenyl) exhibit lower melting points compared to nitro-substituted analogs .
  • Spectroscopic Data: HRMS (APCI+) for brominated chromenones shows precise mass matching (e.g., [M+H]⁺ = 316.9806) .

Biological Activity

3'-Bromo-3-(2-methylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles extensive research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its bromine atom at the 3' position and a 2-methylphenyl group attached to the propiophenone backbone. Its molecular formula is C16H15BrOC_{16}H_{15}BrO, with a molecular weight of approximately 305.20 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures demonstrate significant antimicrobial effects against various bacterial strains .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, making it a candidate for further drug development.
  • Anti-inflammatory Effects : Some research indicates that it may possess anti-inflammatory and analgesic properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act by inhibiting specific enzymes involved in disease processes, which can lead to therapeutic effects.
  • Interaction with Cellular Pathways : Preliminary studies suggest interactions with proteins and nucleic acids that may influence various cellular pathways, including apoptosis in cancer cells .

Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of this compound revealed:

Microorganism Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus32 µg/mLEffective against gram-positive bacteria
Escherichia coli64 µg/mLModerate activity against gram-negative bacteria
Candida albicans128 µg/mLLimited antifungal activity

These results indicate that while the compound shows promise against certain bacteria, its antifungal activity is less potent compared to its antibacterial effects.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15.5Significant growth inhibition
HeLa (cervical cancer)22.0Moderate growth inhibition
A549 (lung cancer)18.7Significant growth inhibition

These findings suggest that the compound has selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanism of action.

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